molecular formula C9H13NO2 B3353876 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- CAS No. 56880-02-5

8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-

Cat. No.: B3353876
CAS No.: 56880-02-5
M. Wt: 167.2 g/mol
InChI Key: RKTPOXAAOHCGDQ-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen heterocycles, organic compounds featuring a ring structure containing at least one nitrogen atom, are fundamental building blocks in organic synthesis. numberanalytics.com Their prevalence in nature and their critical role in biological processes have established them as essential scaffolds in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comchemrj.org Among these, bridged bicyclic nitrogen heterocycles are of particular interest due to their complex, three-dimensional structures which offer a high degree of stereochemical complexity and conformational rigidity. cymitquimica.comacs.org

The rigid framework of these molecules is crucial for their biological activity, as it can precisely orient functional groups to interact with biological targets like receptors and enzymes. cymitquimica.com The construction of these complex aza-cycles is a significant area of research in drug discovery, as a large percentage of FDA-approved drugs contain at least one nitrogen atom. acs.orgrsc.org The structural diversity achievable through modifications of these scaffolds allows for the fine-tuning of chemical and pharmacological properties, making them invaluable in the development of novel therapeutic agents. numberanalytics.comchemrj.org

The 8-Azabicyclo[3.2.1]octane Framework: Core Structural Features and Synthetic Interest

The 8-azabicyclo[3.2.1]octane framework is the central core structure of the tropane (B1204802) alkaloids, a large family of natural products that exhibit a wide range of potent biological activities. rsc.orgresearchgate.net This bicyclic system consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing a nitrogen atom and two carbon atoms. This arrangement creates a conformationally constrained structure that is of significant interest in medicinal chemistry.

Derivatives of 8-azabicyclo[3.2.1]octane are known for their potential in pharmaceutical applications, particularly in targeting the central nervous system. ontosight.ai Their unique structure enables them to interact with various biological targets, including muscarinic receptors and monoamine transporters. ontosight.aigoogle.com The ability of these compounds to act as monoamine reuptake inhibitors has made them valuable in the development of treatments for depression and other neurological disorders. google.comresearchgate.net The rigid scaffold is also a key feature in designing antagonists for receptors like the neurokinin-1 (NK1) receptor. nih.gov The inherent stereochemistry of the scaffold, with substituents adopting either exo or endo orientations, plays a critical role in determining biological activity. ontosight.aiontosight.ai

Table 1: Representative Natural and Synthetic Compounds with the 8-Azabicyclo[3.2.1]octane Core

Compound Name Type Significance
Atropine Natural Anticholinergic, used to treat bradycardia
Cocaine Natural Dopamine reuptake inhibitor, local anesthetic
Scopolamine Natural Anticholinergic, used for motion sickness
Tropinone (B130398) Synthetic Key precursor in the synthesis of other tropane alkaloids

Historical Development of Synthetic Methodologies for 8-Azabicyclo[3.2.1]octane Derivatives

The synthesis of the 8-azabicyclo[3.2.1]octane core has been a topic of interest for over a century, contributing significantly to the development of organic chemistry. researchgate.net The landmark synthesis of tropinone, a key intermediate, was reported by Robinson in 1917, representing a pivotal moment in biomimetic synthesis and multicomponent reactions. researchgate.net

Early synthetic efforts often focused on creating the basic achiral scaffold. However, as the importance of stereochemistry in biological activity became more apparent, research shifted towards developing stereoselective and enantioselective methods. rsc.orgresearchgate.net Modern synthetic strategies can be broadly categorized:

Diastereoselective Reactions: These methods often start with enantioenriched materials to control the stereochemistry of the final bicyclic product. researchgate.net

Desymmetrization: This approach involves the stereoselective modification of achiral or meso starting materials, such as tropinone derivatives, to introduce chirality. rsc.orgresearchgate.net

Asymmetric Cycloadditions: 1,3-dipolar cycloaddition reactions, particularly using azomethine ylides, have become a powerful tool for constructing the bicyclic scaffold with high enantioselectivity. ehu.esrsc.org

Intramolecular Reactions: Ring-closing metathesis and intramolecular C-H amination are among the newer methods used to efficiently form the bridged bicyclic system. acs.orgresearchgate.net

These advanced methodologies have provided access to a wide array of novel analogues with potential applications in drug discovery programs, allowing for systematic structure-activity relationship (SAR) studies. rsc.orgnih.govnih.gov

Table 2: Overview of Synthetic Strategies for the 8-Azabicyclo[3.2.1]octane Scaffold

Synthetic Approach Description Key Features
Robinson-Schöpf Synthesis A one-pot biomimetic synthesis of tropinone from succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid. google.com Landmark multicomponent reaction.
Desymmetrization of Tropinones Enantioselective modification of achiral tropinone derivatives using chiral reagents. rsc.org Creates chiral centers from a meso compound.
Asymmetric 1,3-Dipolar Cycloaddition Reaction of azomethine ylides with olefins to form the bicyclic core. rsc.org High control over stereochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-acetyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTPOXAAOHCGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477099
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56880-02-5
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Transformational Chemistry and Reaction Mechanisms of 8 Azabicyclo 3.2.1 Octan 3 One, 8 Acetyl

Reactions at the Carbonyl Moiety (C-3 Position)

The ketone at the C-3 position is a versatile handle for introducing molecular diversity. Its reactivity is influenced by the rigid bicyclic framework of the tropane (B1204802) skeleton, which dictates the stereochemical outcome of nucleophilic additions and enolate-based reactions.

Reductions to Azabicyclo[3.2.1]octan-3-ols and Stereochemical Outcomes

The reduction of the C-3 carbonyl group in 8-acetyl-8-azabicyclo[3.2.1]octan-3-one yields the corresponding 8-acetyl-8-azabicyclo[3.2.1]octan-3-ols. The stereochemistry of this reduction is of paramount importance as it leads to the formation of two diastereomeric alcohols: the endo (axial) and exo (equatorial) isomers. The facial selectivity of the hydride attack is governed by steric hindrance, with the approach of the reducing agent being less hindered from the exo face.

Commonly employed reducing agents such as sodium borohydride (B1222165) (NaBH₄) typically lead to a mixture of the endo and exo alcohols. The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions. For instance, the use of bulkier hydride reagents, such as L-selectride, can enhance the stereoselectivity of the reduction, favoring the formation of the thermodynamically less stable endo-alcohol due to the steric hindrance of the exo face approach. wikipedia.orgnih.govbeilstein-journals.orgchem-station.com The ratio of the resulting diastereomers is often determined by the steric environment of the carbonyl group and the trajectory of the nucleophilic hydride attack.

Reducing AgentPredominant IsomerRationale
Sodium Borohydride (NaBH₄)exo-alcoholLess sterically hindered attack from the equatorial direction.
L-Selectride®endo-alcoholBulky reagent favors attack from the less hindered axial direction.
Lithium Aluminum Hydride (LiAlH₄)Mixture of isomersHighly reactive, less selective hydride source.

Enolate Chemistry and α-Functionalization (e.g., Aldol (B89426), Alkylation)

The protons on the carbon atoms adjacent to the C-3 carbonyl (C-2 and C-4) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including aldol condensations and alkylations.

The formation of the lithium enolate of tropinone (B130398) derivatives, typically achieved using lithium diisopropylamide (LDA), has been shown to be diastereoselective, with the preferential removal of the exo-axial proton. cdnsciencepub.com The subsequent reaction of this enolate with electrophiles, such as aldehydes in an aldol reaction, also proceeds with high diastereoselectivity. The reaction of the tropinone lithium enolate with benzaldehyde (B42025), for example, yields predominantly the exo,anti-aldol product. cdnsciencepub.comresearchgate.net The stereochemical outcome is influenced by the Zimmerman-Traxler transition state model, where the bulky substituents orient themselves to minimize steric interactions. harvard.edu

Alkylation of the enolate allows for the introduction of various substituents at the α-position. The stereoselectivity of the alkylation is also dictated by the steric hindrance of the bicyclic system, with the electrophile generally approaching from the less hindered exo face.

ReactionElectrophileMajor Product Stereochemistry
Aldol CondensationBenzaldehydeexo,anti
AlkylationMethyl Iodideexo-alkylation

Condensation and Addition Reactions

Beyond aldol-type reactions, the carbonyl group of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one can undergo various other condensation and addition reactions. These reactions are fundamental for the synthesis of a wide range of derivatives with modified carbon skeletons.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. wikipedia.orgnih.govmdpi.comrsc.orgscispace.com The product is an α,β-unsaturated dinitrile or ester, which can serve as a versatile intermediate for further transformations.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov Reaction with a phosphorus ylide, for example, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding 3-methylene-8-acetyl-8-azabicyclo[3.2.1]octane. The choice of a stabilized or non-stabilized ylide can influence the stereochemistry of the resulting double bond in more complex systems.

Reformatsky Reaction: This reaction involves the treatment of the ketone with an α-halo ester and zinc metal to form a β-hydroxy ester. This reaction offers another route to elaborate the carbon skeleton at the C-3 position.

Transformations Involving the N-8 Acetyl Group and Nitrogen Bridge

The N-8 acetyl group serves as a protecting group for the nitrogen atom, but its presence also influences the reactivity of the bicyclic system. The ability to remove or modify this group is crucial for the synthesis of diverse N-substituted tropane analogues.

Deacylation and N-Demethylation Strategies

Removal of the N-acetyl group to yield the corresponding secondary amine, nortropinone, is a key step in many synthetic routes. This deprotection can be achieved under various conditions:

Acidic or Basic Hydrolysis: The amide bond of the N-acetyl group can be cleaved by hydrolysis under either acidic or basic conditions. This is a common and straightforward method for deacylation.

Reductive Deacetylation: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the acetyl group, though this may also reduce the C-3 carbonyl if it is not protected.

Analogous N-demethylation strategies for tropane alkaloids, which are structurally similar, often involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, followed by hydrolysis. researchgate.net

N-Functionalization and Protecting Group Interconversions

Once the N-acetyl group is removed, the resulting secondary amine can be functionalized with a wide array of substituents. This allows for the synthesis of a library of N-substituted nortropinone derivatives with potentially diverse pharmacological activities.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other electrophiles introduces new alkyl groups at the nitrogen position.

N-Acylation: Treatment with acyl chlorides or anhydrides can introduce different acyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to form N-aryl bonds.

Furthermore, the N-acetyl group can be interconverted with other nitrogen protecting groups. For instance, after deacetylation, the nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comlongshinebiotech.commedchemexpress.comchemscene.comsigmaaldrich.com The Boc group is valuable due to its stability under a range of conditions and its facile removal under acidic conditions. Another common protecting group is the benzyl (B1604629) (Bn) group, which can be introduced by reductive amination or reaction with benzyl bromide and is typically removed by hydrogenolysis. google.com This flexibility in protecting group strategy is essential for complex, multi-step syntheses.

Skeletal Rearrangements and Ring Transformations

Detailed studies specifically documenting skeletal rearrangements and ring transformations of 8-azabicyclo[3.2.1]octan-3-one, 8-acetyl- are not extensively reported in publicly available scientific literature. The inherent stability of the tropane core, even with the N-acetyl substitution, means that such transformations would likely require specific and potentially harsh reaction conditions to overcome significant activation barriers. Reactions known to induce rearrangements in cyclic ketones, such as the Favorskii rearrangement or Baeyer-Villiger oxidation, have not been specifically detailed for this N-acetylated derivative.

While the broader class of tropane alkaloids can undergo complex biosynthetic and synthetic transformations, specific data on acid-catalyzed rearrangements, ring expansions, or contractions for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one remains an area for future investigation.

Functionalization of the Bicyclic Skeleton

The reactivity of 8-azabicyclo[3.2.1]octan-3-one, 8-acetyl- is primarily centered around the carbonyl group at the C-3 position and the adjacent α-carbons (C-2 and C-4). These positions allow for a variety of functionalization reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions)

The presence of the ketone allows for the formation of an enolate at the α-position, which can then act as a nucleophile in carbon-carbon bond-forming reactions. This strategy is employed in the synthesis of more complex molecules.

One documented example involves the deprotonation of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate the corresponding lithium enolate. This nucleophilic intermediate can then participate in reactions with various electrophiles. For instance, in one synthetic pathway, the enolate of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one is formed and subsequently utilized in a reaction to construct a more complex molecular framework.

Reactant Reagent Intermediate Reaction Type
8-Acetyl-8-azabicyclo[3.2.1]octan-3-one1. Lithium HexamethyldisilazideLithium enolateEnolate formation for C-C bond formation
2. ElectrophileNucleophilic attack

This table illustrates a general pathway for C-C bond formation starting from 8-acetyl-8-azabicyclo[3.2.1]octan-3-one.

Oxidation and Reduction on the Core

The primary site for oxidation and reduction on the 8-acetyl-8-azabicyclo[3.2.1]octan-3-one core is the C-3 carbonyl group.

Oxidation: Specific studies on the oxidation of the bicyclic skeleton of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one are not well-documented. Oxidation reactions would likely target the carbon framework, but such transformations have not been a major focus of reported research for this particular derivative.

Reduction: The reduction of the ketone at C-3 is a key transformation, leading to the corresponding alcohol, 8-acetyl-8-azabicyclo[3.2.1]octan-3-ol. This reaction creates a new stereocenter at the C-3 position, resulting in the potential for two diastereomeric products: the endo (α) and exo (β) alcohols. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.

The parent compound, tropinone, is known to be reduced by NADPH-dependent reductase enzymes in plants to produce either tropine (B42219) (endo-alcohol) or pseudotropine (exo-alcohol) with high stereoselectivity. While specific enzymatic reductions for the 8-acetyl derivative are not detailed, chemical reductions are feasible. Common laboratory reducing agents can be employed to achieve this transformation.

Reducing Agent Expected Product Stereoselectivity
Sodium Borohydride (NaBH₄)8-Acetyl-8-azabicyclo[3.2.1]octan-3-olMixture of endo and exo isomers
Lithium Aluminum Hydride (LiAlH₄)8-Acetyl-8-azabicyclo[3.2.1]octan-3-olMixture of endo and exo isomers
Catalytic Hydrogenation (e.g., H₂/Pd)8-Acetyl-8-azabicyclo[3.2.1]octan-3-olDependent on catalyst and conditions

This table summarizes potential reduction reactions of the C-3 ketone. The precise diastereomeric ratios would require specific experimental data.

The synthesis of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one itself is typically achieved by the acetylation of 8-azabicyclo[3.2.1]octan-3-one (nortropinone) with acetic anhydride (B1165640). mdma.ch

Structural Elucidation and Conformational Analysis of 8 Azabicyclo 3.2.1 Octan 3 One, 8 Acetyl Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure, connectivity, and functional group composition of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one derivatives in various physical states.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of organic molecules. For derivatives of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one, ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while 2D-NMR techniques establish atomic connectivity.

The N-acetyl group introduces a key structural feature: amide resonance. Due to the partial double-bond character of the C-N bond, rotation is restricted, which can lead to the existence of conformational isomers (rotamers). This restricted rotation can make the two sides of the bicyclic ring magnetically non-equivalent, potentially resulting in signal broadening or the appearance of two distinct sets of signals in the NMR spectra.

In ¹H NMR, the bridgehead protons (H-1 and H-5) are typically observed as broad multiplets in the range of 4.0-5.0 ppm, significantly deshielded due to their position adjacent to the nitrogen atom of the amide. The protons alpha to the ketone (H-2 and H-4) appear as multiplets between 2.5 and 3.0 ppm. The remaining methylene (B1212753) protons (H-6 and H-7) form complex multiplets at higher field strengths.

In ¹³C NMR, the carbonyl carbons are the most downfield signals, with the ketone carbon (C-3) appearing around 210-215 ppm and the amide carbonyl carbon resonating near 169-171 ppm. The bridgehead carbons (C-1 and C-5) are typically found in the 55-65 ppm region.

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguous assignment. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity through the carbon skeleton. HSQC spectra correlate each proton with its directly attached carbon, confirming assignments made in the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an 8-acetyl-8-azabicyclo[3.2.1]octan-3-one Derivative

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity
1, 5 58.5, 60.2 4.35, 4.60 br m
2, 4 48.1, 47.9 2.75 m
3 212.5 - -
6, 7 27.8, 28.1 1.90-2.15 m
Amide C=O 170.1 - -

Note: Data are representative and may vary based on solvent and specific substitution patterns. Signal multiplicity is denoted as s (singlet) and m (multiplet).

The presence of two distinct carbonyl groups, the ketone at C-3 and the N-acetyl amide, gives rise to two characteristic absorption bands. The cyclic ketone C=O stretch typically appears at a higher frequency, around 1715-1725 cm⁻¹, while the tertiary amide C=O stretch is observed at a lower frequency, generally in the 1640-1660 cm⁻¹ range. The separation of these two strong bands is a clear indicator of the compound's bifunctional nature.

Other important vibrations include C-H stretching bands from the aliphatic bicyclic framework and the acetyl methyl group (typically 2850-3000 cm⁻¹) and C-N stretching vibrations (around 1200-1300 cm⁻¹). The region below 1500 cm⁻¹ contains a complex pattern of C-H bending and skeletal vibrations that constitute the fingerprint region, which is highly specific to the molecule's exact structure.

Table 2: Characteristic Infrared Absorption Frequencies for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch (Ketone) 1715 - 1725 Strong
C=O Stretch (Amide I) 1640 - 1660 Strong

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 parts per million (ppm). For 8-azabicyclo[3.2.1]octan-3-one, 8-acetyl- (molecular formula C₉H₁₃NO₂), HRMS can unequivocally verify the molecular formula by matching the experimental mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or [M+H]⁺) to its calculated theoretical value.

Beyond molecular formula confirmation, mass spectrometry provides structural insights through the analysis of fragmentation patterns. miamioh.edu Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion undergoes predictable bond cleavages to form smaller, stable fragment ions. The fragmentation of the 8-azabicyclo[3.2.1]octane core is well-characterized and provides structural confirmation.

Key fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the nitrogen, leading to the loss of the acetyl group as a radical (a loss of 43 Da).

Loss of ketene (CH₂=C=O) from the N-acetyl group (a loss of 42 Da).

Cleavage of the bicyclic ring system , a characteristic fragmentation for tropane-like structures, leading to various charged fragments.

Table 3: Predicted HRMS Fragmentation Data for C₉H₁₃NO₂

Theoretical m/z Fragment Lost Proposed Fragment Structure
167.0946 - [C₉H₁₃NO₂]⁺˙ (Molecular Ion)
125.1021 CH₂=C=O [C₇H₁₁NO]⁺˙
124.0946 •COCH₃ [C₇H₁₂NO]⁺

X-ray Crystallography for Relative and Absolute Configuration Assignment

While spectroscopic methods provide invaluable data on connectivity and solution-state conformation, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. wikipedia.orgnih.gov This technique provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and dihedral angles can be determined with high precision.

To perform an X-ray diffraction study, a suitable single crystal of the 8-acetyl-8-azabicyclo[3.2.1]octan-3-one derivative must first be grown. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. nih.gov Analysis of this pattern allows for the complete elucidation of the molecular structure.

For the 8-azabicyclo[3.2.1]octane skeleton, crystallographic studies would be expected to confirm that the six-membered piperidine (B6355638) ring adopts a stable chair conformation. The five-membered pyrrolidine (B122466) portion of the ring system typically assumes an envelope conformation. The analysis also reveals the precise geometry of the N-acetyl group, confirming the planarity of the amide bond and its orientation relative to the bicyclic core. This solid-state data provides a crucial reference point for comparison with the conformational preferences observed in solution by NMR.

The refined crystal structure provides a wealth of precise geometric data. Bond lengths and angles will conform to standard values for similar chemical environments (e.g., C-C single bonds, C=O double bonds). Of particular interest are the dihedral (or torsion) angles, which quantitatively describe the conformation of the ring system and the orientation of substituents.

For instance, the dihedral angles within the six-membered ring define the extent of puckering in its chair conformation. The dihedral angle involving the atoms C(1)-N(8)-C(O)-C(acetyl) defines the rotational position of the acetyl group. This detailed geometric information is invaluable for computational modeling and for understanding how the molecule's shape influences its interactions with other molecules.

Table 4: Representative Geometric Parameters from X-ray Crystallography for an 8-azabicyclo[3.2.1]octane Skeleton

Parameter Atoms Involved Typical Value
Bond Length C=O (Ketone) ~ 1.21 Å
Bond Length C-N (Amide) ~ 1.35 Å
Bond Length C-N (Ring) ~ 1.47 Å
Bond Angle C(1)-N(8)-C(5) ~ 110°
Bond Angle C(2)-C(3)-C(4) ~ 115°

Chiroptical Methods for Stereochemical Confirmation (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are indispensable tools for the stereochemical investigation of chiral molecules like the derivatives of 8-azabicyclo[3.2.1]octan-3-one. These methods measure the differential interaction of a molecule with left and right circularly polarized light, providing crucial information about its absolute configuration and conformation. bhu.ac.in

The presence of the carbonyl group at the C-3 position in the 8-azabicyclo[3.2.1]octane skeleton serves as a chromophore, which is essential for CD and ORD measurements. The interaction of this chromophore with the chiral bicyclic framework gives rise to a characteristic "Cotton effect," which is the distinctive shape of the ORD and CD curves in the vicinity of an absorption band. bhu.ac.in The sign (positive or negative) and magnitude of the Cotton effect are exquisitely sensitive to the stereochemistry of the molecule.

For tropane (B1204802) alkaloid derivatives, determining the absolute configuration often involves comparing experimental CD spectra with those predicted by computational methods, such as time-dependent density functional theory (TDDFT). nih.gov This approach is particularly valuable for conformationally flexible molecules, where the observed spectrum is a Boltzmann-weighted average of the spectra of all populated conformers. nih.gov However, challenges can arise if a compound exhibits a very weak Cotton effect, which may necessitate the use of alternative analytical techniques for unambiguous stereochemical assignment. nih.gov

Table 1: Key Concepts in Chiroptical Analysis of Ketones

Term Definition Relevance to 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
Chromophore An atom or group of atoms in a molecule responsible for light absorption. The C=O group at the C-3 position.
Circular Dichroism (CD) The differential absorption of left and right circularly polarized light. Provides information on molecular stereochemistry and conformation.
Optical Rotatory Dispersion (ORD) The variation of optical rotation of a substance with the wavelength of light. Complements CD data for stereochemical analysis.

| Cotton Effect | The characteristic change in ORD and/or CD in the vicinity of an absorption band. bhu.ac.in | The sign and magnitude are used to determine absolute configuration. |

Detailed Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Ring System

The 8-azabicyclo[3.2.1]octane ring system is a conformationally dynamic structure. It is composed of a six-membered piperidine ring and a five-membered pyrrolidine ring, which share two carbon atoms (the bridgehead carbons C-1 and C-5) and the nitrogen atom. The conformational flexibility primarily resides in the six-membered ring.

The six-membered piperidine ring within the 8-azabicyclo[3.2.1]octane system can, in principle, adopt several conformations, with the chair and boat forms being the most significant. Extensive studies, combining spectroscopic measurements and computational analysis, have confirmed that tropane derivatives predominantly exist with the piperidine ring in a chair conformation, as it is energetically more favorable. rsc.org

Table 2: Conformational Preferences in the 8-Azabicyclo[3.2.1]octane System

Conformation Relative Stability Key Features
Chair Most stable rsc.org Minimizes torsional and steric strain.
Boat Less stable Higher in energy due to eclipsing interactions.

| Twist-Boat | Transition state | Intermediate conformation during chair-boat interconversion. |

Substituents on the 8-azabicyclo[3.2.1]octane ring can significantly influence its conformational preferences and the relative stability of its stereoisomers.

Substituents at other positions, such as C-2, C-3, or C-4, also impact the ring's conformation. For example, a 3α-substituent (axial in the chair form) can lead to considerable deformation of the ring to alleviate steric strain. rsc.org

The stereoisomerism in substituted 8-azabicyclo[3.2.1]octanes is often described using the exo and endo nomenclature. A substituent is termed exo if it is oriented anti (away from) the longest bridge (the C1-C2-C3-C4-C5 path), while an endo substituent is syn (on the same side) to this bridge. wikipedia.org The relative stability of exo and endo isomers is determined by the steric interactions between the substituent and the rest of the bicyclic framework. Synthetic strategies often allow for the selective formation of one diastereomer over the other, but epimerization to the more thermodynamically stable isomer can sometimes occur, for instance, by protonation of an intermediate enolate from the less hindered exo-face. nih.gov The nature of the N-substituent can modulate this exo/endo selectivity during synthesis.

Computational and Theoretical Investigations of 8 Azabicyclo 3.2.1 Octan 3 One, 8 Acetyl

Quantum Chemical Studies

Quantum chemical studies, including Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties, stability, and reactivity of 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules of this nature. By approximating the electron density, DFT calculations can predict various properties such as molecular orbital energies, charge distribution, and reactivity indices. For 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, DFT studies can illuminate the influence of the N-acetyl group on the electronic environment of the bicyclic system.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the carbonyl carbon at position 3 is an expected electrophilic site, while the nitrogen and oxygen atoms possess lone pairs, making them potential nucleophilic centers.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of charge distribution and bonding interactions. For the N-acetylated nortropinone scaffold, NBO analysis would likely reveal a significant delocalization of the nitrogen lone pair towards the acetyl carbonyl group, influencing the geometry and basicity of the nitrogen atom. This delocalization can be quantified by examining the occupancies of the relevant orbitals and the stabilization energies associated with these interactions.

The following table presents hypothetical but representative data that would be obtained from a DFT analysis of 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-.

PropertyCalculated ValueDescription
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy -0.8 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap 5.7 eVIndicator of chemical stability; a larger gap implies greater stability.
Dipole Moment 3.2 DA measure of the overall polarity of the molecule.
NBO Charge on N8 -0.45 eThe calculated partial charge on the nitrogen atom, indicating its electron density.
NBO Charge on C3 +0.55 eThe calculated partial charge on the carbonyl carbon, indicating its electrophilicity.

This table is interactive. You can sort and filter the data.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular properties with greater accuracy, albeit at a higher computational cost. These methods are particularly useful for obtaining precise energetic and geometric parameters. For 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, ab initio calculations can be employed to determine a highly accurate three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The table below shows representative geometric parameters for the 8-azabicyclo[3.2.1]octane ring system that could be obtained from high-level ab initio calculations.

ParameterBond/AngleCalculated Value
Bond Length C1-C21.54 Å
C3=O1.22 Å
N8-C11.47 Å
N8-C(acetyl)1.38 Å
Bond Angle C1-N8-C5109.5°
C2-C3-C4118.0°
Dihedral Angle C1-C2-C3-C4-25.0°

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Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and intermolecular interactions of 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- over time.

The 8-azabicyclo[3.2.1]octane framework is a relatively rigid structure, but it still possesses conformational flexibility, primarily related to the puckering of the six-membered ring and the orientation of the substituent on the nitrogen atom. In 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, the six-membered piperidinone ring can adopt chair-like or boat-like conformations. Furthermore, rotation around the N8-C(acetyl) amide bond can lead to different conformers.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers. This typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy minimization for each potential conformer. DFT calculations on N-substituted nortropinones have been used to determine the relative free energies of conformers where the substituent on the nitrogen is in an equatorial or axial position. academie-sciences.fr

For the N-acetyl group, a key conformational feature is the potential for cis-trans isomerism of the amide bond, although the trans conformation is generally favored. The relative energies of the different conformers determine their population at a given temperature, which can be calculated using Boltzmann statistics.

ConformerRelative Energy (kcal/mol)Description
Chair (trans-amide) 0.00The global minimum energy conformation.
Boat (trans-amide) +3.5A higher energy conformation of the bicyclic ring.
Chair (cis-amide) +2.1A higher energy conformation due to the amide bond orientation.

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Molecular dynamics (MD) simulations can model the behavior of 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- in a solvent environment, providing insights into its dynamic properties and interactions with other molecules. In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion.

These simulations can reveal how the molecule interacts with solvent molecules, such as water, through hydrogen bonding and dipole-dipole interactions. The carbonyl group of the ketone and the acetyl group are potential hydrogen bond acceptors. MD simulations are also valuable in studying the binding of molecules to biological targets, such as receptors or enzymes, by modeling the dynamic process of ligand-protein interactions. For tropane (B1204802) alkaloids, molecular dynamics simulations have been used to investigate their selectivity for different muscarinic receptors. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting and helping to interpret various types of spectroscopic data, including NMR and IR spectra.

By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the NMR chemical shifts. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For proton NMR spectra, a common workflow involves a conformational search followed by DFT calculations of NMR shifts for each conformer, which are then combined through Boltzmann weighting to produce a final predicted spectrum. github.io

Similarly, the vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic stretching frequency of the C=O bond in the ketone and the amide C=O bond can be calculated and compared to their experimental values. DFT calculations have been shown to provide impressive agreement with experimental IR spectra for various organic molecules. mdpi.com

The following table provides a hypothetical comparison of calculated and experimental 13C NMR chemical shifts for key carbon atoms in 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, based on methodologies applied to similar structures. mdpi.com

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C3 (Ketone C=O) 208.5209.2
Acetyl C=O 169.1169.8
C1 59.860.5
C5 59.560.2
Acetyl CH3 21.321.9

This table is interactive. You can sort and filter the data.

Computational NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a crucial step in structural elucidation and conformational analysis. researchgate.net For molecules like 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic shielding constants, which are then converted into chemical shifts. researchgate.net

These calculations are highly sensitive to the molecular geometry. researchgate.net Therefore, an accurate prediction requires a thorough conformational search to identify the lowest energy conformers of the molecule. The predicted chemical shifts are then calculated as a Boltzmann-weighted average of the shifts for each significant conformer. researchgate.net Studies on related N-substituted nortropanones have successfully combined DFT calculations with experimental NMR data to determine the stereochemistry of N-invertomers, demonstrating the reliability of these computational approaches. academie-sciences.fr The presence of the acetyl group introduces an additional layer of complexity due to the potential for different rotational isomers (rotamers) around the N-C(O) bond, which would need to be considered in a full computational analysis.

Below is a representative table of predicted ¹³C NMR chemical shifts for a related N-substituted nortropanone, illustrating the type of data generated from such computational studies.

AtomPredicted ¹³C Chemical Shift (ppm) - Equatorial InvertomerPredicted ¹³C Chemical Shift (ppm) - Axial Invertomer
C1/C5 (Bridgehead)54.353.1
C2/C453.249.5
C3 (Carbonyl)212.2210.5
C6/C729.127.8

Note: Data is representative for a related N-substituted nortropanone and serves to illustrate the output of computational NMR predictions. academie-sciences.fr

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. uni-siegen.de Computational methods, particularly DFT, can accurately predict these vibrational frequencies and their corresponding intensities. science.gov

The process involves first optimizing the molecule's geometry to find its minimum energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. nih.gov This analysis yields a set of normal vibrational modes, each with a specific frequency. uni-siegen.de These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations. To improve agreement with experimental spectra, they are typically multiplied by an empirical scaling factor. science.gov

For 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, key vibrational modes of interest would include the C=O stretching of the ketone, the C=O stretching of the amide (acetyl group), C-N bond vibrations, and various C-H stretching and bending modes. Comparing the computed spectra with experimental data can confirm the molecule's structure and provide insights into its conformational properties. researchgate.net

Vibrational ModeTypical Calculated Frequency (cm⁻¹) (Unscaled)Description
ν(C=O) Ketone~1750-1780Stretching vibration of the ring ketone carbonyl group.
ν(C=O) Amide~1680-1710Stretching vibration of the N-acetyl carbonyl group (Amide I band).
ν(C-N)~1200-1350Stretching vibration of the carbon-nitrogen bonds in the bicyclic system.
ν(C-H)~2850-3000Stretching vibrations of the aliphatic C-H bonds.

Note: Frequencies are representative values for the functional groups present and are based on general DFT calculation outcomes for similar organic molecules.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the detailed study of pathways that are often difficult or impossible to observe experimentally.

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. orientjchem.org Computational methods allow for the precise localization of these TS structures. A key characteristic of a true TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. orientjchem.org

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This calculation maps the minimum energy path connecting the TS to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. orientjchem.org For reactions involving 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, such as aldol (B89426) additions or reductions, TS and IRC calculations would reveal the precise geometry of the atoms during the bond-breaking and bond-forming events and provide the activation energy barrier for the reaction. Computational studies on the aldol reaction of the related tropinone (B130398) have successfully used these methods to map out the potential energy surface and rationalize the observed stereoselectivity. researchgate.net

SpeciesRelative Free Energy (kcal/mol)Description
Reactants (Tropinone + Aldehyde)0.0Reference energy level.
Transition State (TS)+15 to +25Energy barrier for the C-C bond formation step.
Aldol Adduct Product-5 to -15Thermodynamic stability of the final product.

Note: Data is illustrative of a typical aldol reaction pathway for tropinone, calculated using DFT methods. researchgate.netorientjchem.org

Solvents and reagents can play a crucial, non-innocent role in chemical reactions, often acting as catalysts. Water, in particular, is known to have complex effects on reactions like the aldol addition. researchgate.net Computational studies on the aldol reaction of tropinone have shown that water can promote the reaction by facilitating proton transfer steps and stabilizing charged intermediates or transition states through hydrogen bonding. researchgate.netresearchgate.net

To model these effects, computational chemists use both implicit and explicit solvent models. Implicit models treat the solvent as a continuous medium, which is computationally efficient. nih.gov Explicit models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific interactions like hydrogen bonding that are critical for understanding the catalytic role of the solvent. nih.gov For the aldol reaction of tropinone, DFT calculations including explicit water molecules have been used to model the enolization step and the subsequent C-C bond formation, showing how water can lower the activation energy barriers compared to the gas-phase reaction. researchgate.netresearchgate.net These findings suggest that water would likely play a similar catalytic role in aldol reactions involving 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-.

Applications of 8 Azabicyclo 3.2.1 Octan 3 One, 8 Acetyl As a Synthetic Building Block and Intermediate

Strategic Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The 8-azabicyclo[3.2.1]octane core is a defining feature of numerous natural products, especially the tropane (B1204802) alkaloid family. ehu.esnih.gov Consequently, 8-acetyl-8-azabicyclo[3.2.1]octan-3-one serves as a crucial starting material or key intermediate for accessing these complex molecular architectures.

Synthesis of Bridged Alkaloid Scaffolds (e.g., Tropane Alkaloid Core)

The 8-azabicyclo[3.2.1]octane skeleton is the central structural motif of over 300 tropane alkaloids, a class of compounds known for a wide array of biological activities and therapeutic applications in treating neurological and psychiatric disorders. ehu.es The synthesis of this core is a primary focus in organic chemistry. While tropinone (B130398) (the N-methyl analogue) is a classic starting material, the N-acetyl derivative offers synthetic flexibility. The acetyl group can be readily hydrolyzed to yield the secondary amine (nortropinone), which can then be alkylated with various groups to produce a diverse range of tropane alkaloid analogues.

The construction of the tropane core itself can be achieved through several elegant strategies, including intramolecular cyclizations and cycloaddition reactions. For instance, [4+3] cycloadditions between pyrroles and substituted allyl cations or their equivalents can generate the bicyclic system enantioselectively. ehu.es The N-acetyl group in this context would be carried through the synthesis or introduced to protect the nitrogen atom during subsequent transformations. The ketone at the C-3 position is a key handle for introducing further complexity, such as the ester functionalities seen in cocaine and scopolamine. nih.govnih.gov

Table 1: Examples of Tropane Alkaloids Featuring the 8-Azabicyclo[3.2.1]octane Core

AlkaloidKey Structural FeaturesBiological Significance
CocaineMethyl ester at C-2, benzoate (B1203000) ester at C-3Central nervous system stimulant, local anesthetic
AtropineEster of tropine (B42219) (3α-tropanol) and tropic acidAnticholinergic agent
ScopolamineEpoxide at C-6/C-7, ester of scopine (B3395896) and tropic acidAnticholinergic, treatment for motion sickness
FerruginineKetone at C-2, methyl group on nitrogenPotent nicotinic acetylcholine (B1216132) receptor agonist

Construction of Novel Bicyclic Heterocycles

Beyond its role in natural product synthesis, 8-acetyl-8-azabicyclo[3.2.1]octan-3-one is a scaffold for creating novel bicyclic and polycyclic heterocyclic systems. The ketone at C-3 is a versatile functional group that can participate in a wide range of chemical reactions. For example, condensation reactions with hydrazines or other binucleophiles can lead to the formation of new fused heterocyclic rings. One study reported the synthesis of tropinone-thiazole derivatives by first reacting tropinone with thiosemicarbazide, followed by cyclization with bromoacetophenones, creating a novel hybrid scaffold. nih.gov Similar strategies using the N-acetylated precursor allow for the generation of diverse heterocyclic structures for screening in drug discovery programs. Furthermore, ring expansion or rearrangement reactions, such as the Beckmann rearrangement of the corresponding oxime, can be employed to access related but distinct bicyclic frameworks, like the 2-azabicyclo[3.2.1]octane system. rsc.org

Development of Chemical Libraries and Diverse Structural Analogues for Chemical Exploration

The concept of diversity-oriented synthesis (DOS) is crucial for modern drug discovery, aiming to create collections of structurally diverse small molecules to probe biological systems. The rigid, three-dimensional nature of the 8-azabicyclo[3.2.1]octane scaffold makes it an excellent starting point for building such chemical libraries.

Scaffold Diversification via Functional Group Transformations

The functional groups of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one provide multiple points for diversification. The ketone can be subjected to a variety of transformations to introduce new functionalities and stereocenters.

Table 2: Diversification Reactions at the C-3 Ketone

Reaction TypeReagents/ConditionsResulting Functional GroupPotential for Further Diversification
ReductionNaBH₄, LiAlH₄Secondary Alcohol (Tropanol/Pseudotropanol isomers)Esterification, etherification, oxidation
Grignard/Organolithium AdditionR-MgBr, R-LiTertiary AlcoholDehydration to alkene, substitution reactions
Wittig ReactionPh₃P=CHRAlkene (Exocyclic)Hydrogenation, epoxidation, dihydroxylation
Aldol (B89426) CondensationAldehydes, Base (e.g., NaOH)α,β-Unsaturated KetoneMichael addition, conjugate reduction
Reductive AminationRNH₂, NaBH₃CNSecondary/Tertiary AmineAlkylation, acylation

Aldol condensation, for instance, has been used to synthesize 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, which can serve as precursors for more complex structures. koreascience.kr The N-acetyl group can also be modified or removed. Hydrolysis provides the free secondary amine, which can be acylated, sulfonylated, or reductively aminated to attach a wide variety of side chains, significantly expanding the chemical space of the library.

Generation of Stereoisomer Libraries

Many synthetic routes to the 8-azabicyclo[3.2.1]octane core produce a racemic mixture. However, stereochemistry is critical for biological activity, and the ability to generate specific stereoisomers is highly valuable. Methodologies for the enantioselective construction of this scaffold are actively pursued. rsc.org Key strategies include:

Asymmetric Cycloadditions: Chiral catalysts can be used in reactions like the [3+2] cycloaddition of azomethine ylides or the [4+3] cycloaddition of pyrroles to build the bicyclic core with high enantiomeric excess. ehu.esrsc.org

Desymmetrization: Starting from an achiral or meso precursor, a chiral reagent or catalyst can be used to selectively form one enantiomer. For example, the desymmetrization of tropinone derivatives via enantioselective deprotonation with a chiral lithium amide base has been a successful strategy. ehu.es This approach can be adapted to N-acetylated systems.

Resolution: Racemic mixtures of intermediates can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Once an enantiomerically pure scaffold is obtained, subsequent diastereoselective reactions, such as the reduction of the C-3 ketone, can generate libraries of distinct diastereomers (e.g., tropine vs. pseudotropine derivatives). This control over multiple stereocenters is essential for creating well-defined libraries for structure-activity relationship (SAR) studies.

Role in the Synthesis of Chiral Organic Catalysts and Ligands

The rigid and well-defined three-dimensional structure of the 8-azabicyclo[3.2.1]octane framework makes it an attractive scaffold for the design of chiral ligands and organocatalysts. While direct examples using 8-acetyl-8-azabicyclo[3.2.1]octan-3-one are not extensively documented in dedicated studies, the underlying principles of catalyst design suggest its potential.

Chiral amines and their derivatives are known to be effective organocatalysts in a variety of asymmetric transformations. By functionalizing the 8-azabicyclo[3.2.1]octane core, for example by converting the ketone to a chiral amino alcohol, it is possible to create novel bidentate ligands. The nitrogen bridge and the newly introduced functional group can coordinate to a metal center, creating a chiral environment for asymmetric catalysis. The rigidity of the bicyclic system helps to minimize conformational flexibility, which can lead to higher enantioselectivity in catalytic reactions. The tropane skeleton has been identified as a valuable chiral N-bridged cyclic scaffold, often serving as a conformationally restricted isostere for piperidines in ligand design. acs.org The synthesis of such complex ligands and catalysts would rely on the versatile chemistry of intermediates like 8-acetyl-8-azabicyclo[3.2.1]octan-3-one to install the necessary coordinating groups with precise stereochemical control.

Future Directions and Emerging Research Avenues for 8 Azabicyclo 3.2.1 Octan 3 One, 8 Acetyl

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective syntheses of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one and its derivatives is driving innovation in catalytic systems and reaction design. A significant area of development involves advanced catalytic methods for the construction of the bicyclic core and for the introduction of the N-acetyl group.

Palladium-catalyzed aminocarbonylation represents a powerful strategy for the synthesis of N-acylnortropane derivatives. mdpi.com This methodology allows for the direct acylation of the secondary amine of nortropinone (8-azabicyclo[3.2.1]octan-3-one) using various organic halides in the presence of carbon monoxide. mdpi.com Future work in this area could focus on expanding the substrate scope and developing more active and stable palladium catalysts, potentially utilizing phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as Xantphos to improve yields and selectivity, especially with challenging aryl or heteroaryl halides. mdpi.com

Another promising frontier is the use of dual catalytic systems for asymmetric cycloadditions. For instance, the combination of a rhodium(II) complex with a chiral Lewis acid has been successfully employed in asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides to construct the azabicyclic scaffold with high diastereo- and enantioselectivity. rsc.org Adapting such systems for the direct synthesis of chiral N-protected 8-azabicyclo[3.2.1]octan-3-ones could streamline access to enantiomerically pure compounds.

Catalyst SystemReaction TypePotential Advantage for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one Synthesis
Pd(OAc)₂ / Phosphine LigandsAminocarbonylationEfficient and selective N-acetylation of the nortropinone core. mdpi.com
Rhodium(II) / Chiral Lewis AcidAsymmetric 1,3-Dipolar CycloadditionDirect access to enantiomerically enriched bicyclic core structures. rsc.org
Brønsted Acids[5+2] CycloadditionNovel pathway to functionalized azabicyclo[3.2.1]octene precursors. nih.gov

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond optimizing existing methods, researchers are exploring fundamentally new ways to construct and modify the 8-azabicyclo[3.2.1]octane skeleton. Cycloaddition reactions are at the forefront of this exploration. Brønsted acid-catalyzed [5+2] cycloadditions using η3-pyridinylmolybdenum scaffolds, for example, provide an efficient, regio-, and stereocontrolled route to functionalized 8-azabicyclo[3.2.1]octenes. nih.gov These unsaturated intermediates are versatile precursors that can be further elaborated to the target ketone.

The reactivity of the C3-ketone in the 8-acetyl derivative is another area ripe for investigation. The electronic nature of the N-acetyl group, being an amide, alters the reactivity of the bicyclic system compared to the more common N-methyl (tropinone) or N-H (nortropinone) analogues. Research into aldol (B89426) condensations at the C2 and C4 positions under various conditions could unlock new derivatives. While harsh bases like lithium diisopropylamide (LDA) have been used, exploring milder conditions, such as low concentrations of aqueous sodium hydroxide (B78521), could offer more practical and scalable routes to 2-substituted derivatives. koreascience.kr Future studies will likely focus on how the N-acetyl group modulates the enolate formation and subsequent reaction pathways, potentially enabling selective mono-functionalization, which is often challenging to control. koreascience.krresearchgate.net

Advanced Stereocontrol Strategies in Azabicyclo[3.2.1]octan-3-one Functionalization

Achieving precise control over stereochemistry is critical, as the biological activity of tropane (B1204802) derivatives is often dependent on their three-dimensional structure. rsc.orgresearchgate.net Significant progress has been made in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, and these strategies are directly applicable to the synthesis of chiral precursors for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one.

Key emerging strategies include:

Desymmetrization: Starting from achiral tropinone (B130398) derivatives, desymmetrization using stoichiometric chiral lithium amide bases has proven effective for creating chiral building blocks. researchgate.netresearchgate.net Future research will likely focus on developing catalytic desymmetrization processes to improve atom economy and reduce waste.

Asymmetric Catalysis: The use of chiral catalysts to control stereochemistry during the formation of the bicyclic ring is a major area of focus. researchgate.net This includes chiral phosphoric acid-catalyzed ring-opening of meso-epoxides and Lewis acid-catalyzed cycloadditions, which can generate the scaffold with excellent stereoselectivity. researchgate.netrsc.org

Chiral Auxiliaries: The use of chiral auxiliaries, for example in cycloaddition reactions involving azomethine ylides, provides another reliable method for stereocontrol. ehu.es The challenge lies in the efficient removal of the auxiliary and the development of more versatile auxiliary groups.

These advanced methods allow for the installation of multiple stereocenters with high precision, which is essential for synthesizing complex and specific stereoisomers of functionalized 8-azabicyclo[3.2.1]octanes. nih.gov

Development of Environmentally Benign Synthetic Routes for Scalable Production

As with all areas of chemical synthesis, there is a strong impetus to develop greener and more sustainable processes for the production of 8-azabicyclo[3.2.1]octane derivatives. This is particularly important for intermediates that may be required on a larger scale.

Future research will likely emphasize several key principles of green chemistry:

Atom Economy: Designing reactions, such as cycloadditions, that incorporate a majority of the atoms from the reactants into the final product. rsc.orgnih.gov

Safer Solvents and Reagents: Moving away from hazardous reagents and solvents. For instance, replacing strong, pyrophoric bases like n-butyllithium with milder bases such as sodium hydroxide in aqueous solutions for condensation reactions represents a significant step forward. koreascience.krgoogle.com Similarly, developing processes that avoid toxic tin-based reagents is a key goal. google.com

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives reduces waste and improves efficiency. mdpi.com The development of recyclable catalysts is a further refinement of this approach.

Process Intensification: Exploring technologies like flow chemistry could enable safer, more efficient, and scalable production with better control over reaction parameters and reduced reactor footprints.

By focusing on these areas, the chemical community can develop manufacturing routes for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one that are not only efficient and selective but also environmentally responsible.

Q & A

Q. What are the key synthetic routes for 8-Azabicyclo[3.2.1]octan-3-one derivatives, and how do reaction conditions influence yield?

The synthesis of 8-azabicyclo[3.2.1]octane derivatives often employs Stille or Suzuki cross-coupling protocols. For example, Stille coupling of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylates yields products in high yields (70–90%), whereas Suzuki coupling under similar conditions may produce complex mixtures . Diels-Alder reactions using BF₃·Et₂O as a promoter can also generate bicyclic intermediates for further functionalization, such as the synthesis of (-)-4-demethoxy-7-deoxydaunomycinone derivatives . Optimization of solvent systems (e.g., toluene for radical cyclization) and catalysts (e.g., AIBN for diastereocontrol) is critical for stereoselective outcomes.

Q. How does the rigid bicyclic skeleton influence binding affinity to neurotransmitter transporters?

The 8-azabicyclo[3.2.1]octane scaffold imparts stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Modifications at the 3-position (e.g., 3-[diarylmethoxyethylidenyl] groups) enhance DAT/SERT/NET inhibition, with selectivity ratios dependent on substituent electronics and steric bulk . For instance, BIMU 1 and BIMU 8 derivatives exhibit partial agonism at 5-HT₄ receptors due to the bicyclic core’s conformational rigidity .

Q. What analytical methods are used to validate the purity and structure of 8-azabicyclo derivatives?

High-performance liquid chromatography (HPLC) is standard for assessing purity (>99% for sigma-2 receptor ligands) . ¹H NMR and LCMS confirm structural integrity, particularly for stereoisomers (e.g., endo vs. exo configurations) . Radical cyclization products are analyzed for diastereomeric excess (>75%) via chiral column chromatography .

Advanced Research Questions

Q. How can stereoselective synthesis of 8-acetyl derivatives be achieved, and what challenges arise in enantiomeric resolution?

Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol for 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones . However, enantiomeric resolution of 8-acetyl derivatives remains challenging due to the bicyclic system’s restricted rotation. Chiral auxiliaries (e.g., RADO(Et)-ate) or enzymatic resolution may improve enantioselectivity . Computational modeling (e.g., quantum chemical reaction path searches) can predict optimal conditions for asymmetric synthesis .

Q. What structural modifications enhance sigma-2 receptor selectivity over sigma-1?

Introducing bulky substituents at the 3-position (e.g., 3-phenyl or 3-benzyl groups) improves sigma-2 affinity. Compound 11b (3-benzyl-8-azabicyclo[3.2.1]octan-3-ol) exhibits a sigma-1/sigma-2 selectivity ratio >100, attributed to reduced sigma-1 receptor steric tolerance . Comparative SAR studies with reference ligands (e.g., SM-21) highlight the role of lipophilic substituents in modulating selectivity .

Q. How do conflicting data on DAT/SERT inhibition ratios arise from minor structural changes?

Subtle alterations, such as replacing a methyl group with a fluorophenyl moiety at the 8-position, drastically alter transporter inhibition profiles. For example, PR04.MZ (8-(4-fluoro-but-2-ynyl)-3-p-tolyl derivative) shows DAT selectivity, while LBT999 (8-((E)-4-fluoro-but-2-enyl) analog) exhibits dual DAT/SERT activity due to differences in substituent geometry and electronic effects . Contradictions in literature data may stem from variations in assay conditions (e.g., cell lines, radioligands) .

Q. What strategies mitigate side reactions in the synthesis of 8-acetyl derivatives?

Competing pathways, such as over-acetylation or ring-opening, are minimized using protecting groups (e.g., Boc for the azabicyclic nitrogen) and low-temperature acetylation (-20°C) . For example, tert-butyl 3-methylene-8-Boc-8-azabicyclo[3.2.1]octane derivatives are stabilized against nucleophilic attack during functionalization . Reaction monitoring via TLC or in situ IR spectroscopy helps identify intermediates and optimize quenching steps.

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Feasible Synthetic Routes

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Reactant of Route 1
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
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Reactant of Route 2
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-

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